molecular formula C27H28N4O3S B2599615 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034486-29-6

3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2599615
CAS No.: 2034486-29-6
M. Wt: 488.61
InChI Key: RFVSGCHZHPGQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically targeting both wild-type and mutant forms, notably the T790M resistance mutation. This compound is a key chemical tool in oncology research, enabling the study of EGFR-driven signaling pathways and the mechanisms underlying acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. Its mechanism involves covalent binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, leading to sustained suppression of kinase activity and downstream oncogenic signaling. Researchers utilize this inhibitor to investigate tumor proliferation, apoptosis, and to develop novel therapeutic strategies for non-small cell lung cancer (NSCLC) and other malignancies where EGFR plays a critical role. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-34-21-12-8-9-19(15-21)17-31-26(33)25-24(22(16-28-25)20-10-4-2-5-11-20)29-27(31)35-18-23(32)30-13-6-3-7-14-30/h2,4-5,8-12,15-16,28H,3,6-7,13-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVSGCHZHPGQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the pyrrolopyrimidine intermediate.

    Attachment of the Piperidinyl Ethylthio Group: This is usually done via a thiol-ene reaction, where a piperidinyl ethylthio compound is added to the intermediate.

    Addition of the Phenyl Group: This can be accomplished through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can take place at various positions on the pyrrolopyrimidine core or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential as a therapeutic agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Feature Substitutions Biological Activity (EC₅₀) Toxicity (MTD in Mice) Key References
Target Compound N3: 3-methoxybenzyl; C2: thioether-piperidine; C7: phenyl Not reported Not reported
5-Substituted Pyrrolo[3,2-d]pyrimidines N5: sulfonamide, benzyl, amide 0.83–7.3 µM (antiproliferative) MTD: 40 mg/kg
Halogenated Pyrrolo[3,2-d]pyrimidines C7: Br/Cl; N5: unsubstituted 0.014–14.5 µM MTD: 5–10 mg/kg
Classic Antifolates (e.g., MTX, PMX) Glutamate tail; pteridine core 0.1–10 nM High (narrow therapeutic window)

Key Observations:

C7 Substitution :

  • The target compound’s C7-phenyl group contrasts with halogenated analogues (e.g., C7-Br in ), which exhibit superior antiproliferative activity (EC₅₀ < 1 µM) due to enhanced electrophilicity and DNA interaction . Phenyl substitution may reduce cytotoxicity but could improve metabolic stability.

N5 vs. N3 Substitution :

  • N5-substituted pyrrolo[3,2-d]pyrimidines (e.g., sulfonamides or benzyl groups) demonstrate reduced toxicity (MTD up to 40 mg/kg) compared to unsubstituted halogenated derivatives (MTD 5–10 mg/kg) . The target compound’s N3-methoxybenzyl group may similarly modulate toxicity by altering metabolic pathways.

Thioether Linkage :

  • The C2-thioether-piperidine moiety is unique among reported analogues. Piperidine enhances solubility via tertiary amine protonation, while the thioether may improve membrane permeability compared to oxygen-based linkers .

Pharmacokinetic and Mechanistic Comparisons

Table 2: Transport Selectivity and Mechanism

Compound Type Transport Selectivity (FRα/RFC) Antiproliferative Mechanism Metabolic Stability
Target Compound Not tested Hypothesized: Topoisomerase inhibition Likely moderate (thioether)
5-Substituted Analogues FRα-selective (RT16, D4 cell lines) G2/M phase arrest; non-apoptotic Improved (N5 substitution)
Classic Antifolates (MTX) RFC/PCFT-dependent Dihydrofolate reductase inhibition Low (rapid renal clearance)
  • Transport Selectivity : Pyrrolo[3,2-d]pyrimidines generally exhibit folate receptor (FR) selectivity over RFC/PCFT transporters, a critical advantage for targeting FR-overexpressing cancers . The target compound’s piperidine group may further enhance FR binding due to its basicity.
  • Metabolic Stability : N5-substituted analogues show prolonged plasma half-lives (e.g., 32.7 minutes for active metabolites) compared to unsubstituted compounds . The target compound’s 3-methoxybenzyl group may slow oxidative metabolism, though this requires validation.

Toxicity and Therapeutic Index

  • Halogenated pyrrolo[3,2-d]pyrimidines exhibit dose-limiting toxicity (MTD 5–10 mg/kg) due to rapid metabolism into reactive intermediates . In contrast, N5-substituted derivatives (MTD 40 mg/kg) and the target compound’s bulky N3/C7 groups may mitigate this issue by sterically shielding reactive sites.

Biological Activity

The compound 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperidine moiety and a methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown significant inhibitory effects on various kinases, including c-Met, which is implicated in cancer progression. The structural analogs often exhibit IC50 values in the nanomolar range against specific cancer cell lines .
  • Antiplasmodial Activity : Compounds with similar structures have been identified as potent antiplasmodial agents, suggesting that this compound may also exhibit activity against malaria-causing parasites .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives:

  • In vitro Studies : In laboratory settings, compounds with similar scaffolds demonstrated cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 0.57 to 16 μM against MKN45 gastric cancer cells .
  • Mechanistic Insights : The binding interactions within the ATP-binding pocket of kinases have been elucidated through molecular docking studies. Key residues involved in binding include Asp1222 and Met1160, which form hydrogen bonds with the carbonyl oxygen of the compound .

Case Studies and Research Findings

StudyFindingsReferences
Inhibition of c-MetSignificant inhibition with IC50 values between 8.6 nM to 81 nM observed in various derivatives
Antiplasmodial ActivityIdentified as a potential antiplasmodial agent; mechanism under investigation
Cytotoxicity against Cancer CellsDemonstrated cytotoxic effects on MKN45 cells with varying IC50 values

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